3,4-dichloro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide - 1207023-54-8

3,4-dichloro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Catalog Number: EVT-2846320
CAS Number: 1207023-54-8
Molecular Formula: C17H21Cl2N5O3S
Molecular Weight: 446.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]benzoyl]-L-glutamic Acid Disodium Salt (Tomudex) []

Compound Description: Tomudex is a classical antifolate thymidylate synthase (TS) inhibitor. It is clinically used as an antitumor agent and is known to have a terminal glutamate residue like other classical antifolate TS inhibitors. []

Relevance: Tomudex, like 3,4-dichloro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide, contains a pyrimidine ring linked to an aromatic ring (benzoyl in Tomudex) through an ethyl linker. Both compounds also exhibit biological activity related to tumor cell inhibition. This shared pyrimidine-linker-aromatic ring motif, coupled with their antitumor activity, makes Tomudex a structurally relevant compound. []

2. 3,4-Dihydro-2-amino-6-methyl-4-oxo-5-(4-pyridylthio)quinazolone Dihydrochloride (AG337) []

Compound Description: AG337 is a nonclassical thymidylate synthase (TS) inhibitor that avoids potential resistance mechanisms associated with classical antifolates. []

Relevance: Although AG337 differs from 3,4-dichloro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide in its core ring structure (quinazolone vs. pyrimidine), both compounds are TS inhibitors. This shared biological activity, targeting the same enzyme, makes AG337 a relevant compound. []

3. N-[4-[2-(amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (LY231514) []

Compound Description: LY231514 is a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). []

Relevance: LY231514 exhibits a similar structure to Tomudex and shares the core pyrimidine ring linked to a benzoyl group via an ethyl linker, similar to 3,4-dichloro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide. This structural similarity, along with its activity as a TS inhibitor, makes LY231514 a relevant compound. []

4. N-[2-amino-4-ethyl[(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid (2) []

Compound Description: This novel compound is a potent dual inhibitor of TS and DHFR, designed as a potential antitumor agent. []

Relevance: Compound 2, like LY231514, contains the characteristic pyrimidine ring connected to a benzoyl moiety via an ethyl linker, a structural feature also present in 3,4-dichloro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide. Additionally, its activity as a TS inhibitor further strengthens its relevance. []

Relevance: Compound 4, despite lacking DHFR inhibitory activity, shares the pyrimidine-linker-benzoyl structure with compound 2 and 3,4-dichloro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide. This structural similarity and its activity against TS make it a relevant compound. []

6. N(4)-Substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines []

Compound Description: This series of compounds explores the effects of N(4) substitution on the hydrogen-bonding patterns and crystal structures of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines. The research highlights the significance of intramolecular and intermolecular hydrogen bonding in the molecular conformation and crystal packing of these compounds. []

Relevance: These compounds, despite having a pyrazolopyrimidine core instead of a pyrimidine ring, share the diamino-pyrimidine motif with 3,4-dichloro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide. This structural similarity, especially the presence of amino groups on the pyrimidine moiety, makes them relevant compounds. []

7. N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid (2) []

Compound Description: This classical antifolate was synthesized as a potential dual inhibitor of TS and DHFR with antitumor properties. It exhibits a thieno[2,3-d]pyrimidine ring which binds in a "folate" mode. []

Relevance: Although the core ring structure is a thieno[2,3-d]pyrimidine, this compound shares the key structural features of a pyrimidine ring linked to a benzoyl group via a linker with 3,4-dichloro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide. Moreover, both compounds demonstrate potent dual inhibition of human TS and DHFR, making it a relevant compound. []

8. 2,4-Diamino-5-(anilinomethyl)furo[2,3-d]pyrimidines (3-6) []

Compound Description: These nonclassical antifolates were synthesized as potential inhibitors of dihydrofolate reductases (DHFRs) from various organisms. They feature a furo[2,3-d]pyrimidine ring system and different substituents on the phenyl ring. []

Relevance: Despite the furo[2,3-d]pyrimidine core, these compounds share the diamino-pyrimidine motif with 3,4-dichloro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide. This structural similarity, and their focus on DHFR inhibition, makes them relevant compounds for comparison. []

Properties

CAS Number

1207023-54-8

Product Name

3,4-dichloro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide

IUPAC Name

3,4-dichloro-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide

Molecular Formula

C17H21Cl2N5O3S

Molecular Weight

446.35

InChI

InChI=1S/C17H21Cl2N5O3S/c1-12-22-16(11-17(23-12)24-6-8-27-9-7-24)20-4-5-21-28(25,26)13-2-3-14(18)15(19)10-13/h2-3,10-11,21H,4-9H2,1H3,(H,20,22,23)

InChI Key

FACIPQYPNPVDIY-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCNS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.